molecular formula C18H14N4O4 B14155908 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine CAS No. 6631-40-9

2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine

Cat. No.: B14155908
CAS No.: 6631-40-9
M. Wt: 350.3 g/mol
InChI Key: WGUPDQMTRONQTE-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound known for its distinctive structure and reactivity. It is a derivative of hydrazine, where the hydrogen atoms are replaced by phenyl and dinitrophenyl groups. This compound is often used in analytical chemistry, particularly in the identification of carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include methanol, sulfuric acid, and various aldehydes and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound are hydrazones. These products are characterized by their distinctive melting points and are often used in analytical chemistry for the identification of carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of phenyl and dinitrophenyl groups, which confer both stability and reactivity. This makes it particularly useful in analytical applications where precise identification of carbonyl compounds is required .

Properties

CAS No.

6631-40-9

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine

InChI

InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H

InChI Key

WGUPDQMTRONQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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